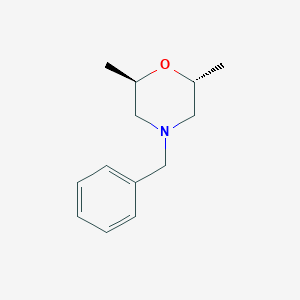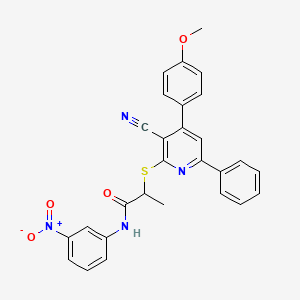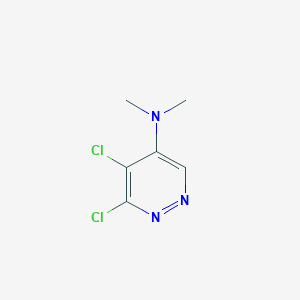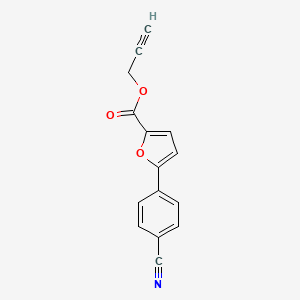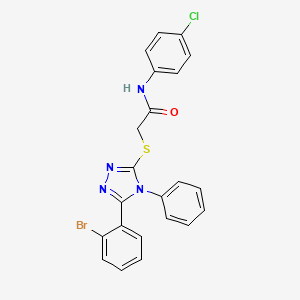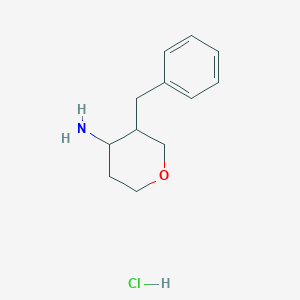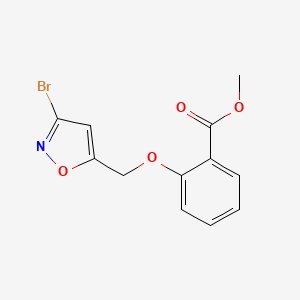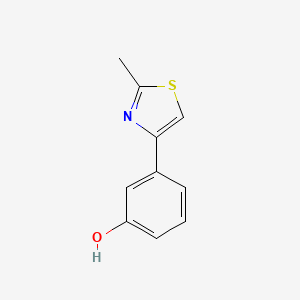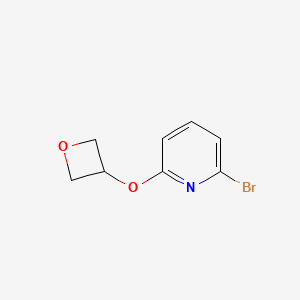
2-Bromo-6-(oxetan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(oxetan-3-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and an oxetane ring attached to the 6-position of a pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxetan-3-yloxy)pyridine typically involves the reaction of 2-bromo-6-hydroxypyridine with oxetane in the presence of a base. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxetan-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening Reactions: Acidic or basic catalysts are used to open the oxetane ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Ring-Opening Reactions: Products include linear or branched compounds depending on the conditions used.
Scientific Research Applications
2-Bromo-6-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxetan-3-yloxy)pyridine depends on its specific applicationThe bromine atom and oxetane ring can participate in different types of chemical reactions, leading to the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(oxetan-3-yloxy)pyridine
- 2-Bromo-4-(oxetan-3-yloxy)pyridine
- 2-Bromo-5-(oxetan-3-yloxy)pyridine
Uniqueness
2-Bromo-6-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the bromine atom and the oxetane ring on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-6-(oxetan-3-yloxy)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-3-8(10-7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
PGQWAKZYRMOMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


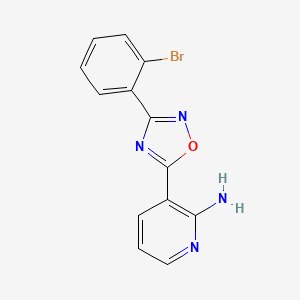
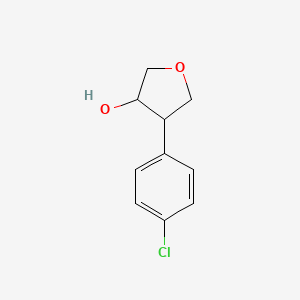
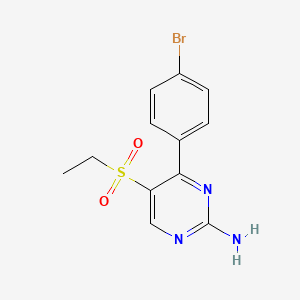
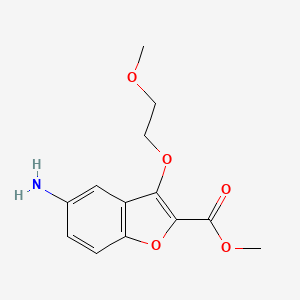
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)
